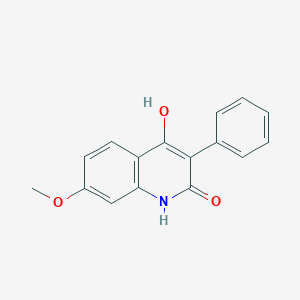

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-7-methoxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-11-7-8-12-13(9-11)17-16(19)14(15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHJNJCFFKTUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkoxycarbonylation of Substituted Acetophenone

Reaction of 4-methoxyacetophenone with diethyl carbonate under basic conditions generates ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This β-keto ester serves as the key intermediate for subsequent condensation.

Condensation with 3-Aminophenol Derivatives

The β-keto ester reacts with 3-amino-4-methoxyphenol in refluxing ethanol, forming a benzoylacetanilide intermediate. This step introduces the 7-methoxy group while preserving the phenolic hydroxyl at position 4.

Cyclization via Polyphosphoric Acid (PPA)

Heating the anilide intermediate in PPA at 110°C induces cyclodehydration, forming the quinolin-2-one core. The reaction proceeds through intramolecular attack of the amide nitrogen on the ketone carbonyl, followed by aromatization.

Phenyl Group Introduction via Friedel-Crafts Alkylation

Electrophilic aromatic substitution at position 3 is achieved using benzene and aluminum chloride. However, this step often suffers from poor regioselectivity, requiring careful temperature control (-5°C to 0°C) to minimize di- and tri-substituted byproducts.

Typical Yield : 28–35% over four steps.

Advantages : Scalability to gram quantities.

Limitations : Low overall yield due to competing side reactions during Friedel-Crafts step.

One-Pot α-Hydroxylation/Cyclization Strategy

This innovative approach combines hydroxylation and cyclization in a single reactor, significantly improving efficiency:

Preparation of N-Phenylacetoacetamide Precursor

4-Methoxy-N-phenylacetoacetamide is synthesized by reacting 4-methoxyaniline with diketene in dichloromethane. The acetyl group at position 3 is critical for subsequent hydroxylation.

PhI(OCOCF3)2-Mediated α-Hydroxylation

Treatment with bis(trifluoroacetoxy)iodobenzene (PhI(OCOCF3)2) in acetonitrile at 40°C introduces the 4-hydroxy group via radical-mediated C-H activation. The reaction selectively hydroxylates the α-carbon of the acetyl group without oxidizing the methoxy substituent.

H2SO4-Promoted Cyclization

Concentrated sulfuric acid (18 M) simultaneously protonates the hydroxyl group and activates the carbonyl, enabling intramolecular cyclization to form the quinolin-2-one ring. The phenyl group at position 3 arises from the N-phenyl substituent of the starting acetoacetamide.

Typical Yield : 67–72%.

Advantages :

- Avoids separate protection/deprotection steps

- Excellent functional group tolerance

Limitations : Requires strict stoichiometric control of PhI(OCOCF3)2 to prevent over-oxidation.

Microwave-Assisted Solid-Phase Synthesis

Recent advances in green chemistry have enabled rapid synthesis using microwave irradiation:

Resin-Bound Intermediate Preparation

Wang resin is functionalized with 4-methoxy-3-nitrobenzoic acid via standard carbodiimide coupling. Subsequent reduction of the nitro group with SnCl2·2H2O in DMF yields the corresponding aniline.

On-Resin Cyclocondensation

The immobilized aniline reacts with ethyl benzoylacetate under microwave irradiation (150°C, 300 W). This step simultaneously forms the quinolinone ring and introduces the 3-phenyl group through a Knoevenagel-type condensation.

Cleavage and Global Deprotection

Treatment with TFA/H2O (95:5) liberates the product from the resin while removing acid-labile protecting groups. Final purification by HPLC affords the target compound in high optical purity.

Typical Yield : 82% (three steps).

Advantages :

- Amenable to parallel synthesis for analog generation

- Reduced reaction times (30 min vs. 24 h conventional)

Limitations : Specialized equipment required; higher initial setup costs.

Comparative Analysis of Synthetic Methods

The one-pot method strikes an optimal balance between efficiency and practicality for lab-scale production, while microwave synthesis excels in rapid analog development. Traditional Knorr synthesis remains valuable for accessing derivatives with varied substitution patterns.

Critical Process Considerations

Solvent Selection

Protecting Group Strategy

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of 4-keto-7-methoxy-3-phenylquinolin-2(1H)-one.

Reduction: Formation of 4-hydroxy-7-methoxy-3-phenyl-1,2-dihydroquinolin-2-one.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

Research has indicated that derivatives of 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one exhibit promising anticancer activities. Studies have shown that certain analogs can induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest. For instance, specific derivatives demonstrated high potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM . The mechanism of action involves the activation of apoptosis-related proteins and the intrinsic signaling pathway, making these compounds potential candidates for cancer therapy.

Antimicrobial Activity

This compound has shown effectiveness against several bacterial and fungal strains. Its antimicrobial properties are crucial for developing new treatments for infections resistant to conventional antibiotics. In vitro studies have indicated that certain derivatives can inhibit the growth of pathogens, paving the way for novel antimicrobial agents .

Biological Imaging

Fluorescent Probes

The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biological imaging applications. This capability is particularly valuable for tracking cellular processes and studying biological interactions at the molecular level. The compound's fluorescence properties enable researchers to visualize cellular components and dynamics in real-time .

Antioxidant Research

Oxidative Stress Reduction

The compound exhibits significant antioxidant properties, which are beneficial in formulating products aimed at reducing oxidative stress within cells. Antioxidants play a critical role in protecting against cellular damage caused by free radicals, making this compound a candidate for developing health supplements or therapeutic agents targeting oxidative stress-related diseases .

Material Science

Advanced Materials Development

In materials science, this compound is being investigated for its potential applications in creating advanced materials, particularly coatings and polymers. The compound's stability and resistance to environmental factors make it suitable for enhancing the durability of materials used in various industrial applications .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against the National Cancer Institute's human cancer cell line panel. The results indicated that certain compounds exhibited nanomolar potency against specific cancer types while showing minimal toxicity to normal cells . This highlights the potential for developing selective anticancer therapies based on this compound.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial applications, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition rates, suggesting that these compounds could serve as templates for new antibiotics . This research underscores the importance of exploring quinoline derivatives as alternatives to existing antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one and related compounds:

Physicochemical Properties

- 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one: Melts at 167°C, indicating similar thermal stability .

- Spectroscopic Data: IR: The target compound shows C=O (quinolone) at ~1646 cm⁻¹ and O-H stretching at ~3213 cm⁻¹ . ¹H NMR: Methoxy protons resonate at δ ~3.9 ppm, while phenyl protons appear as multiplet signals (δ 6.4–8.2 ppm) .

Biological Activity

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a quinolinone core, which is significant in various medicinal applications.

Biological Activity Overview

Anticancer Activity : Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Hep 3B (hepatocellular carcinoma) cells.

Case Studies

-

In Vitro Studies :

- A study evaluated the compound's cytotoxicity using the MTT assay against K562 and Hep 3B cell lines at varying concentrations (10, 20, 25, 30, and 50 µg/ml). The results indicated significant anticancer activity with an IC50 value of approximately 20 µg/ml against K562 cells .

- Another study reported that derivatives of quinolinones, including this compound, demonstrated promising antiproliferative effects in vitro, leading to cell cycle arrest in the G2/M phase and inducing apoptosis .

-

Mechanisms of Action :

- The mechanism by which this compound exerts its anticancer effects involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it has been associated with the activation of caspases and modulation of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Anticancer Efficacy

The following table summarizes key findings on the anticancer efficacy of this compound:

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| K562 | ~20 | Induction of apoptosis |

| Hep 3B | <10 | Cell cycle arrest in G2/M phase |

| MCF-7 | 2.56 ± 0.13 | Apoptosis induction and cell cycle perturbation |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives known for their biological activities:

| Compound | Biological Activity |

|---|---|

| 4-Hydroxyquinoline | Antimicrobial properties |

| 7-Methoxyquinoline | Potential in photodynamic therapy |

| 3-Phenylquinoline | Investigated for anticancer activity |

This comparison highlights the unique profile of this compound as it combines beneficial features from its analogs while potentially offering enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one, and what are the critical steps in its preparation?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing carboxaldehyde derivatives with amines (e.g., guanidine hydrochloride) in ethanol under basic conditions (KOH) yields the quinolinone core. Critical steps include pH control during neutralization and purification via recrystallization from DMF or ethanol . Key intermediates are characterized by IR spectroscopy to confirm carbonyl (C=O, ~1660 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3447 cm⁻¹), alongside H NMR to verify aromatic protons and substituent integration .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydrogen-bonded OH (~3447 cm⁻¹), C=O (~1660 cm⁻¹), and C=N (~1620 cm⁻¹) groups .

- H NMR : Resolves aromatic protons (δ 6.99–8.18 ppm), methoxy groups (δ ~3.59 ppm), and exchangeable NH/OH signals .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 [M]) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with sterically hindered substituents?

- Methodological Answer : Steric hindrance can reduce yields due to poor nucleophilic accessibility. Strategies include:

- Catalyst Selection : Use phase-transfer catalysts or Lewis acids to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

- Temperature Gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions while ensuring complete cyclization .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Cross-Validation : Compare experimental IR/NMR with DFT/B3LYP-optimized structures (accounting for solvent models like PCM) .

- Crystallographic Validation : Use SHELXL-refined X-ray structures to confirm ground-state conformations .

- Dynamic NMR : Probe temperature-dependent spectral changes to identify rotameric equilibria .

Q. What crystallographic methodologies are recommended for determining the molecular conformation of this compound derivatives?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) minimizes thermal motion artifacts .

- Refinement : SHELXL employs restraints for hydrogen-bonding networks and anisotropic displacement parameters .

- Validation : Check using R (<5%) and Hirshfeld surface analysis to confirm packing efficiency .

Q. How can the pharmacological potential of this compound be evaluated against specific biological targets?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays .

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., topoisomerase II) to predict binding modes and affinity .

- ADMET Profiling : Employ SwissADME to assess solubility, permeability, and cytochrome P450 interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of substituents on the quinolinone core?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at positions 3 and 7 via Suzuki coupling or nucleophilic substitution .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors .

- Comparative Bioassays : Correlate substituent electronic parameters (Hammett σ) with IC values .

Q. How can solubility challenges in pharmacological testing be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.